1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include isoindole derivatives, phenylpropyl groups, and pyridinylmethyl groups. Common synthetic routes may involve:
Condensation Reactions: Combining isoindole derivatives with phenylpropyl and pyridinylmethyl groups under acidic or basic conditions.
Cyclization Reactions: Forming the isoindole ring structure through intramolecular cyclization.
Amidation Reactions: Introducing the carboxamide group through reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the pyridinylmethyl group.
1,3-dioxo-2-(3-phenylpropyl)-N-(methyl)-2,3-dihydro-1H-isoindole-5-carboxamide: Contains a methyl group instead of the pyridinylmethyl group.
Uniqueness
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of both the phenylpropyl and pyridinylmethyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c28-22(26-16-19-10-4-5-13-25-19)18-11-12-20-21(15-18)24(30)27(23(20)29)14-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28) |
InChI Key |
HDFIXOPGCHICDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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